![molecular formula C16H13NS B14306131 [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile CAS No. 112270-23-2](/img/structure/B14306131.png)
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is an organic compound characterized by the presence of a fluorenyl group attached to an acetonitrile moiety, with a methylsulfanyl substituent on the fluorenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile typically involves the reaction of 9H-fluorene with a methylsulfanyl group and subsequent introduction of the acetonitrile group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
科学的研究の応用
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
作用機序
The mechanism of action of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
9H-Fluoren-9-ylacetonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and properties.
9-(Methylsulfanyl)-9H-fluorene:
9H-Fluorene: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is unique due to the combination of the fluorenyl, methylsulfanyl, and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
112270-23-2 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC名 |
2-(9-methylsulfanylfluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C16H13NS/c1-18-16(10-11-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 |
InChIキー |
WJHYVRCJXOFTFO-UHFFFAOYSA-N |
正規SMILES |
CSC1(C2=CC=CC=C2C3=CC=CC=C31)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


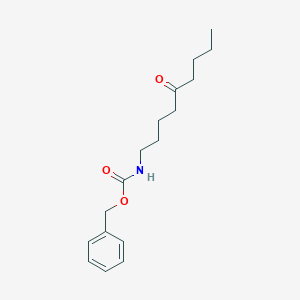
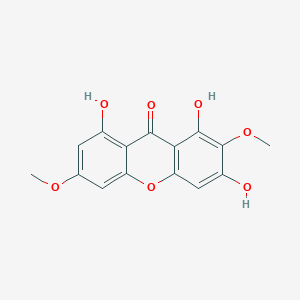
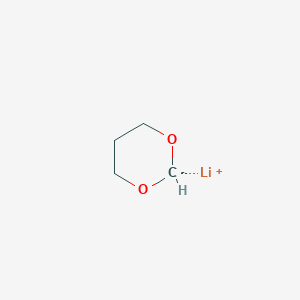
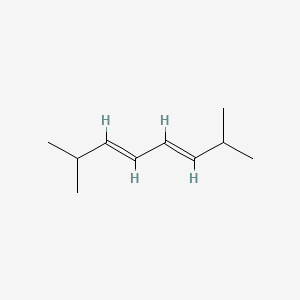

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

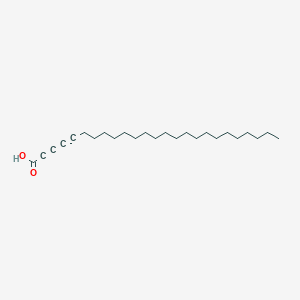
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

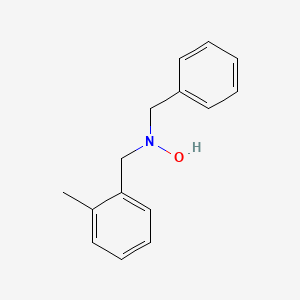
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
